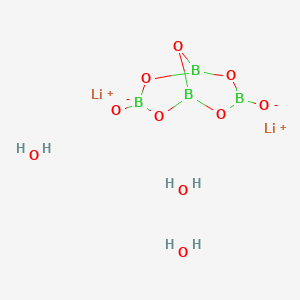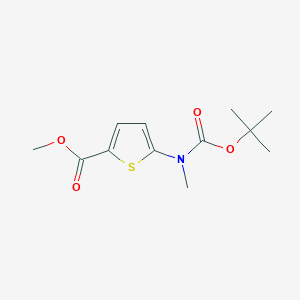![molecular formula C10H15Cl2N B6304724 [2-(3-Chloro-phenyl)-ethyl]-ethyl-amine hydrochloride CAS No. 1965308-94-4](/img/structure/B6304724.png)
[2-(3-Chloro-phenyl)-ethyl]-ethyl-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Chloro-phenyl)-ethyl]-ethyl-amine hydrochloride, often referred to as CPEA-HCl, is a synthetic compound with diverse applications in science and medicine. CPEA-HCl is a white crystalline solid that is soluble in water and ethanol. It is a chiral compound, meaning it has two different configurations that are mirror images of each other. CPEA-HCl has a wide range of applications in pharmaceuticals, biochemistry, and other areas of scientific research.
Wirkmechanismus
CPEA-HCl acts by covalently modifying proteins and enzymes. It binds to the active site of the enzyme and modifies the amino acid residues in the active site, resulting in a change in the enzyme's activity. CPEA-HCl also binds to membrane proteins and modifies the structure of the membrane, resulting in changes in the membrane's permeability and function.
Biochemical and Physiological Effects
CPEA-HCl has been used to study the effects of drugs on proteins and enzymes. It has been used to study the effects of drugs on the activity of enzymes, as well as the effects of drugs on the structure and function of membrane proteins. CPEA-HCl has also been used to study the effects of drugs on the permeability of cell membranes, and to study the effects of drugs on cell signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
The use of CPEA-HCl in laboratory experiments has several advantages. It is a relatively inexpensive and easy to use compound. It is also relatively stable, and can be stored for long periods of time. Additionally, CPEA-HCl can be used to modify proteins and enzymes in a variety of ways, making it a versatile tool for laboratory experiments.
The main limitation of CPEA-HCl is its toxicity. It is highly toxic and should be handled with caution. Additionally, CPEA-HCl can react with other compounds, so it should be used in a well-ventilated area and with protective equipment.
Zukünftige Richtungen
CPEA-HCl has a wide range of applications in scientific research, and its use is likely to continue to grow in the future. Future research may focus on the use of CPEA-HCl in drug discovery and development, as well as in the study of protein-protein interactions. Additionally, research may focus on the use of CPEA-HCl to study the effects of drugs on cell signaling pathways. Finally, research may focus on the use of CPEA-HCl to study the effects of drugs on the structure and function of membrane proteins.
Synthesemethoden
CPEA-HCl is synthesized from the reaction of 2-(3-chlorophenyl)ethanamine hydrochloride and ethyl bromide. The reaction is carried out in an aqueous solution of sodium hydroxide at a temperature of 80°C. The reaction is catalyzed by an acid-base catalyst, such as p-toluenesulfonic acid. The reaction yields a white crystalline solid that is filtered and washed with water. The product is then dried and stored for further use.
Wissenschaftliche Forschungsanwendungen
CPEA-HCl is widely used in scientific research for its ability to modify proteins and enzymes. It has been used to study the structure and function of enzymes, as well as to study the effects of drug molecules on enzymes. CPEA-HCl is also used in the synthesis of peptides and other biochemicals. It has been used to synthesize peptide-based drugs, and to study the interaction of drugs with proteins and enzymes. CPEA-HCl has also been used to study the structure and function of membrane proteins, and to study the effects of drugs on membrane proteins.
Eigenschaften
IUPAC Name |
2-(3-chlorophenyl)-N-ethylethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN.ClH/c1-2-12-7-6-9-4-3-5-10(11)8-9;/h3-5,8,12H,2,6-7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNILVRBSLXKYRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCC1=CC(=CC=C1)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Bromobenzo[1,3]dioxole-4-boronic acid pinacol ester](/img/structure/B6304649.png)
![2-t-Butyl 5-ethyl 2,7-diazaspiro[3.5]nonane-2,5-dicarboxylate](/img/structure/B6304651.png)




![t-Butyl 2-(hydroxymethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B6304694.png)
![t-Butyl3-(aminomethyl)-2-oxa-9-azaspiro[5.5]undecane-9-carboxylate HCl](/img/structure/B6304699.png)
![cis-1,2,3,3a-Tetrahydroindeno[2,1-c]pyrrol-8(8aH)-one HCl](/img/structure/B6304707.png)
![Ethyl 5,6-dihydro-4H-furo[2,3-c]pyrrole-3-carboxylate HCl](/img/structure/B6304713.png)

